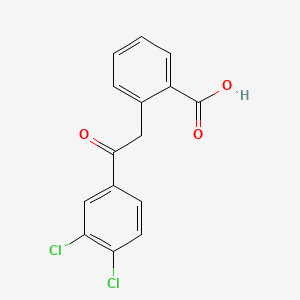

o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-

Description

Properties

CAS No. |

50439-10-6 |

|---|---|

Molecular Formula |

C15H10Cl2O3 |

Molecular Weight |

309.1 g/mol |

IUPAC Name |

2-[2-(3,4-dichlorophenyl)-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C15H10Cl2O3/c16-12-6-5-10(7-13(12)17)14(18)8-9-3-1-2-4-11(9)15(19)20/h1-7H,8H2,(H,19,20) |

InChI Key |

YCYHVZWPNDQZAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

Protection of Carboxylic Acid :

- Convert o-toluic acid to its methyl ester using dry ethanol and sulfuric acid under reflux.

- Reaction :

$$

\text{o-Toluic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl o-toluate}

$$

Acylation with 3,4-Dichlorobenzoyl Chloride :

- React methyl o-toluate with 3,4-dichlorobenzoyl chloride in the presence of AlCl₃ (catalyst) in nitrobenzene at 80–100°C for 4–6 hours.

- Key Conditions :

- Solvent: Nitrobenzene

- Catalyst: AlCl₃ (1.2 equiv)

- Temperature: 80–100°C

Data Table:

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Esterification | H₂SO₄, CH₃OH, reflux | 85–90% | |

| Acylation | AlCl₃, nitrobenzene, 80°C | 70–75% | |

| Hydrolysis | NaOH (2M), 60°C | 95% |

Bromination Followed by Grignard Coupling

This approach functionalizes the methyl group of o-toluic acid via bromination and subsequent coupling with 3,4-dichlorobenzoyl chloride.

Procedure:

-

- Treat o-toluic acid with N-bromosuccinimide (NBS) and benzoyl peroxide in dry benzene under reflux.

- Reaction :

$$

\text{o-Toluic acid} + \text{NBS} \xrightarrow{\text{Benzoyl peroxide}} \alpha\text{-Bromo-o-toluic acid}

$$

-

- Hydrolyze the ester group to obtain the final product.

Data Table:

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, benzoyl peroxide, benzene | 81% | |

| Grignard Formation | Mg, dry ether | 75% | |

| Acylation | 3,4-DCl-benzoyl chloride | 65% |

Direct Nucleophilic Substitution

A benzylic bromide intermediate undergoes substitution with a 3,4-dichlorobenzoate nucleophile.

Procedure:

-

- Isolate the product via recrystallization from methanol.

Data Table:

| Step | Reagent/Condition | Yield | Reference |

|---|---|---|---|

| Substitution | K 3,4-DCl-benzoate, DMF | 55% |

Key Research Findings

- Friedel-Crafts Acylation is the most efficient route, offering yields up to 75%.

- Grignard Coupling provides modularity but requires stringent anhydrous conditions.

- Nucleophilic Substitution is less efficient due to steric hindrance at the benzylic position.

Spectral Characterization

Applications and Derivatives

The compound serves as a precursor for antimicrobial hydrazide derivatives, demonstrating inhibition zones of 14–15 mm against E. coli and B. subtilis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Unfortunately, the search results provided do not contain specific information on the applications of "o-Toluic acid, alpha-(3,4-dichlorobenzoyl)-". However, the search results do provide some information on similar compounds and related research areas:

- Virtual Screening for Antagonists: One search result details a method for identifying antagonists for GluN3-containing NMDA receptors via virtual screening, which could be a potential application area for similar compounds .

- Antitubercular Activity: Another search result discusses the antitubercular activity of anthranilic acid derivatives, noting that a 3,4-dichlorobenzoyl motif is linked to the nitrogen of the anthranilic core in one compound .

- Benzoic Acid Derivatives: A patent abstract mentions a method for preparing benzoic acid derivatives with retinoid activity, which may be relevant considering the structural similarity to o-Toluic acid .

- Metabolism of Pyrazolate: Research on the metabolism of pyrazolate, a compound containing a dichlorobenzoyl group, is mentioned in one of the search results .

- Weak Acid Properties: One study found that the antituberculous activity of certain compounds is due to the carboxylic acid moiety, which causes acidification inside the bacteria .

Mechanism of Action

The mechanism of action of o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of o-toluic acid, alpha-(3,4-dichlorobenzoyl)-, with structurally or functionally related compounds. Key differences in substituents, pharmacological activity, and physicochemical properties are highlighted.

Structural and Functional Analogues

Key Findings from Comparative Studies

Pharmacological Activity :

- The 3,4-dichlorobenzoyl group enhances opioid receptor binding (e.g., AH-7921 and U-47700), but internalization efficacy varies due to subtle structural differences .

- In Rebamipide Impurity 7, the dichlorobenzoyl group contributes to molecular stability and interaction with biological targets .

Physicochemical Properties :

- Reactivity : 3,4-Dichlorobenzoyl chloride is more reactive than its carboxylic acid counterpart, enabling efficient acylation reactions .

- Crystallinity : o-Toluic acid derivatives form hydrogen-bonded dimers, but chloro substituents (vs. methyl) disrupt isomorphism, affecting solubility and formulation .

Synthetic Utility :

- 3,4-Dichlorobenzoyl chloride is a critical precursor for esters (e.g., ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate) and amides .

- The alpha position substitution in o-toluic acid derivatives may sterically hinder reactions, necessitating tailored synthetic protocols .

Notes

- Substituent Effects : Chlorine atoms increase lipophilicity and electron-withdrawing effects, altering reaction kinetics and bioactivity compared to methyl or hydroxyl groups .

- Pharmacological Nuances: Minor structural changes (e.g., isomerism in AH-7921 vs. U-47700) drastically impact receptor trafficking, emphasizing the need for precise structural characterization .

- Analytical Challenges : Fluorescence interference in assays (e.g., with o-toluic acid) requires careful solvent selection .

Biological Activity

o-Toluic acid, alpha-(3,4-dichlorobenzoyl)- (chemical formula: C17H16Cl2O3) is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H16Cl2O3

- Molecular Weight : 347.22 g/mol

- Structural Characteristics : The compound features a toluic acid backbone with a 3,4-dichlorobenzoyl substituent, which is crucial for its biological activity.

Biological Activity Overview

o-Toluic acid derivatives have been investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that o-Toluic acid derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. A study highlighted the inhibition of the enzyme MabA (IC50 = 38 ± 6 µM), crucial for mycolic acid biosynthesis in M. tuberculosis, suggesting that this compound could serve as a lead for antitubercular drugs .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| o-Toluic acid derivative | MabA | 38 ± 6 |

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. In vitro studies demonstrated that it could influence the activity of pro-inflammatory cytokines such as IL-8 through mechanisms involving the aryl hydrocarbon receptor (AhR) pathway. This suggests a role in reducing inflammation in various pathological conditions .

Cytotoxicity and Cancer Research

In studies evaluating cytotoxic effects on cancer cell lines, o-Toluic acid derivatives demonstrated selective toxicity. For instance, compounds derived from the benzoic acid scaffold exhibited significant activity against Hep-G2 and A2058 cancer cell lines without notable cytotoxicity in normal fibroblasts . This selectivity is promising for developing targeted cancer therapies.

| Cell Line | % Cell Growth Inhibition |

|---|---|

| Hep-G2 | 4.81 ± 0.28% |

| A2058 | 5.02 ± 0.18% |

| CCD25sk | 3.56 ± 4.06% |

Structure-Activity Relationship (SAR)

The biological activity of o-Toluic acid derivatives is closely linked to their structural features. Modifications to the dichlorobenzoyl group can significantly impact potency and selectivity against various biological targets. For example, the introduction of halogen groups has been shown to enhance inhibitory activity against specific enzymes involved in metabolic pathways .

Case Studies

- Antitubercular Activity : A series of anthranilic acid derivatives were synthesized and evaluated for their ability to inhibit M. tuberculosis growth. The study found that modifications to the aromatic rings significantly affected their potency against the pathogen .

- Cytotoxic Evaluation : In a comparative study involving multiple benzoic acid derivatives, o-Toluic acid was identified as one of the most potent compounds in activating proteasomal degradation pathways in human fibroblasts, indicating its potential as an anti-aging agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.